REACTION_CXSMILES
|
[S:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:6][C:5]=2[C:4](=[O:14])[CH:3]=[CH:2]1.Cl[CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1>>[O:21]1[CH2:22][CH2:23][N:18]([CH2:17][CH2:16][N:6]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[C:13]3[S:1][CH:2]=[CH:3][C:4](=[O:14])[C:5]2=3)[CH2:19][CH2:20]1
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
S1C=CC(C=2NC=3C=CC=CC3C21)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClCCN1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
except that the crude free base crystallized
|
Type
|
FILTRATION
|
Details
|
This is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from methylenechloride-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CCN1C2=C(C=3C=CC=CC13)SC=CC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |